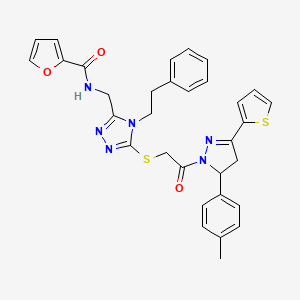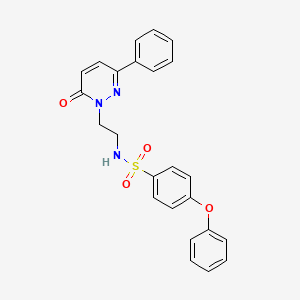![molecular formula C20H17N5O2S B2610963 N-(3-(2-methylthiazol-4-yl)phenyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide CAS No. 1207008-07-8](/img/structure/B2610963.png)
N-(3-(2-methylthiazol-4-yl)phenyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(2-methylthiazol-4-yl)phenyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2-methylthiazol-4-yl)phenyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2-methylthiazol-4-yl)phenyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Compounds incorporating the thiazole and triazine moieties have been synthesized and characterized for their potential applications in medicinal chemistry. For instance, the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine, and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety has shown moderate effects against some bacterial and fungal species, highlighting their potential as antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of derivatives synthesized from thiazole-containing compounds. For example, the microwave-assisted synthesis and evaluation of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide have shown significant in vitro antibacterial and antifungal activity (Dengale, Karale, Akolkar, Darekar, & Deshmukh, 2019).
Antioxidant and Anticancer Activity
The antioxidant and anticancer activities of derivatives have also been a significant focus of research. A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, and other moieties showed promising antioxidant activity and tested anticancer activity against human glioblastoma and breast cancer cell lines, identifying potential candidates for further research in cancer therapy (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Urease and Anti-Proliferative Activity
The urease inhibitory and anti-proliferative activities of 1,2,4-substituted triazoles have been explored, showing promise as urease inhibitors and in the potential treatment of proliferative diseases. A specific compound was identified as a prominent hit for urease inhibition, providing a foundation for further development of urease inhibitors (Ali, Siddiqui, Abbasi, Aziz-Ur-Rehman, Ali Shah, Khan, Saleem, Manzoor, Ashraf, & Zia-Ur-Rehman, 2022).
properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-13-21-18(12-28-13)14-5-4-6-15(11-14)22-19(26)9-10-25-20(27)16-7-2-3-8-17(16)23-24-25/h2-8,11-12H,9-10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBKDJYLEYYVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-butylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610881.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol](/img/structure/B2610883.png)


![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2610894.png)
![Methyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2610895.png)




![7-Hydroxy-3-[2-(methylethyl)phenoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2610900.png)
